molecular formula C14H25NO5 B1593232 1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate CAS No. 912444-87-2

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate

Cat. No.: B1593232
CAS No.: 912444-87-2
M. Wt: 287.35 g/mol
InChI Key: AYRXKSVYGUPMAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate involves several steps, typically starting with the preparation of the azepane ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXKSVYGUPMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649007
Record name 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912444-87-2
Record name 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
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1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
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1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Reactant of Route 6
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate

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